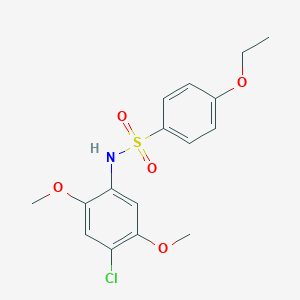
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide, also known as 4C-ETS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a sulfonamide derivative that exhibits interesting biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide involves its selective inhibition of the 5-HT2A receptor. This receptor is a G protein-coupled receptor that activates various intracellular signaling pathways upon binding to serotonin. By inhibiting the activity of this receptor, this compound can modulate the downstream signaling pathways and affect various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including changes in behavior, perception, and cognition. In animal studies, it has been shown to induce a head-twitch response, which is a behavioral marker of 5-HT2A receptor activation. It has also been shown to affect visual perception and spatial memory in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide in lab experiments is its selectivity for the 5-HT2A receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other serotonin receptors. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide. One potential application is in the study of the role of the 5-HT2A receptor in psychiatric disorders such as schizophrenia and depression. Another potential direction is in the development of new drugs that target the 5-HT2A receptor for the treatment of these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.
Conclusion
In conclusion, this compound is a promising tool for studying the role of the 5-HT2A receptor in various physiological processes. Its selective inhibition of this receptor allows researchers to modulate its activity without affecting other serotonin receptors. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-ethoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide has been used in various scientific research studies due to its potential applications in the field of neuroscience. It has been shown to selectively inhibit the activity of the serotonin receptor 5-HT2A, which is involved in various physiological processes such as mood regulation, perception, and cognition. This makes this compound a useful tool for studying the role of serotonin in these processes.
Propiedades
Fórmula molecular |
C16H18ClNO5S |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO5S/c1-4-23-11-5-7-12(8-6-11)24(19,20)18-14-10-15(21-2)13(17)9-16(14)22-3/h5-10,18H,4H2,1-3H3 |
Clave InChI |
UBYVPVDTVMTKIM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)





![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)


